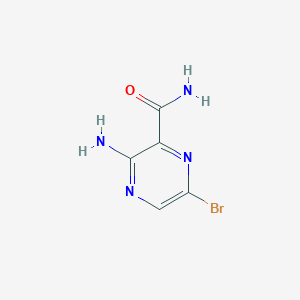

3-Amino-6-bromopyrazine-2-carboxamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-6-bromopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCURFNSKTTYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332881 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-77-6 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-6-bromopyrazine-2-carboxamide chemical properties

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide: Properties, Synthesis, and Reactivity

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its rigid pyrazine scaffold, adorned with a strategic bromine atom and two modifiable nitrogen-containing functional groups, makes it a versatile building block for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an exploration of its reactivity, underscoring its utility as a key synthetic intermediate. The presence of the bromine atom serves as a convenient handle for cross-coupling reactions, while the amino and carboxamide moieties offer sites for further derivatization, enabling the exploration of vast chemical space in the pursuit of novel bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. This section details the key characteristics of this compound.

Chemical Identity

| Identifier | Value | Reference |

| CAS Number | 17890-77-6 | [3] |

| Molecular Formula | C₅H₅BrN₄O | [3] |

| Molecular Weight | 217.03 g/mol | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C(=O)N)Br | |

| InChI Key | PBCURFNSKTTYGF-UHFFFAOYSA-N |

Physical Properties

| Property | Description | Reference |

| Appearance | Typically a yellow to brown solid powder. | [4] |

| Melting Point | Not definitively reported in surveyed literature. The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, melts at 172-177 °C. | [5] |

| Solubility | While quantitative data is scarce, based on its polar functional groups, it is expected to be soluble in polar aprotic solvents like DMSO and DMF and sparingly soluble in water and nonpolar organic solvents. | |

| Storage | Store at room temperature in a dry, well-ventilated area. | [3] |

Spectroscopic Data (Predicted and Inferred)

No experimentally derived spectra for this compound were found in the reviewed literature. The following data is predicted based on the analysis of its direct precursor and structurally similar compounds.[1][6]

¹H NMR (400 MHz, DMSO-d₆): The spectrum is predicted to show three main signals. The lone aromatic proton on the pyrazine ring is expected to appear as a singlet downfield. The protons of the primary amine and primary carboxamide will each present as broad singlets.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.5 | Singlet | H-5 (Pyrazine) | Based on the H-5 proton signal at 8.42 ppm in the methyl ester precursor.[1] |

| ~7.8 | Broad Singlet | -CONH₂ | Carboxamide protons in related structures appear in this region.[6] |

| ~7.6 | Broad Singlet | -NH₂ | The C3-amino protons in the methyl ester precursor appear at 7.55 ppm.[1] |

¹³C NMR (100 MHz, DMSO-d₆): The predicted spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Carboxamide) | Typical chemical shift for a primary carboxamide carbon.[7] |

| ~155 | C-3 (C-NH₂) | Carbon atom attached to the amino group. |

| ~147 | C-2 (C-CONH₂) | Carbon atom attached to the carboxamide group. |

| ~135 | C-5 (C-H) | The only carbon atom bearing a proton. |

| ~125 | C-6 (C-Br) | Carbon atom attached to the bromine, shifted upfield relative to C-H. |

Mass Spectrometry (MS): The expected mass spectrum would show a characteristic isotopic pattern for a monobrominated compound.

| Mode | Expected [M+H]⁺ (m/z) | Rationale |

| ESI+ | 217.97 / 219.97 | Calculated for C₅H₆BrN₄O⁺, showing the characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the ammonolysis of its corresponding methyl ester, methyl 3-amino-6-bromopyrazine-2-carboxylate. This precursor is readily accessible via electrophilic bromination of methyl 3-aminopyrazine-2-carboxylate.

Retrosynthetic Analysis

The synthesis can be visualized as a two-step process starting from a commercially available pyrazine derivative.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is divided into two stages: the synthesis of the intermediate ester and its subsequent conversion to the target carboxamide.

Stage 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate[1]

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and acetonitrile (approx. 1.2 mL per mmol of starting material).

-

Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold acetonitrile and dry under vacuum to afford the desired methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid. This intermediate is often of sufficient purity for the next step.

Stage 2: Synthesis of this compound[6]

-

Reagents & Setup: Suspend the methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) from Stage 1 in a saturated solution of ammonia in methanol (7N NH₃ in MeOH) in a sealed pressure vessel.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The conversion of the ester to the amide can be monitored by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product, this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyrazine ring significantly influences the behavior of its substituents.

Reactions at the C6-Bromine Position

The bromine atom at the C6 position is the most versatile handle for molecular elaboration. It is activated towards palladium-catalyzed cross-coupling reactions due to its position ortho to a ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.[8]

-

Suzuki-Miyaura Coupling: This is the most common reaction employed to form a new carbon-carbon bond at this position. Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like dioxane/water) can generate a diverse library of 6-aryl-3-aminopyrazine-2-carboxamides.[9][10] This is a cornerstone strategy in the synthesis of kinase inhibitors.[9]

-

Other Cross-Couplings: The C-Br bond is also amenable to other palladium-catalyzed reactions, including Buchwald-Hartwig amination (to install new amine functionalities), Sonogashira coupling (to introduce alkynes), and Stille coupling.

Reactivity of the Nitrogen Functional Groups

-

C3-Amino Group: A critical insight for synthetic planning is the significantly reduced nucleophilicity of the C3-amino group.[6] The combined electron-withdrawing effects of the two ring nitrogens and the adjacent carboxamide group deactivate this amine, making reactions like acylation or alkylation challenging under standard conditions. More forcing conditions or highly reactive electrophiles may be required for derivatization at this site.

-

C2-Carboxamide Group: The primary carboxamide is relatively robust. It can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, but it is stable to most other synthetic transformations, including palladium-catalyzed coupling. Its primary role is often as a key hydrogen bond donor and acceptor for mediating interactions with biological targets.[6]

Caption: Key reactivity sites and common derivatization pathways.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in modern drug discovery and agrochemical science.

-

Pharmaceutical Intermediate: This compound is a validated building block for potent and selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.[9] The 3-aminopyrazine core acts as a hinge-binding motif, while the C6 position is explored for substituents that confer potency and selectivity. It also serves as an intermediate for developing anti-inflammatory and other therapeutic agents.[2]

-

Agrochemical Synthesis: In agricultural chemistry, the pyrazine core is a known toxophore. This compound is used to synthesize novel pesticides and herbicides, where the bromine atom's presence can enhance stability and efficacy.[11]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A specific Safety Data Sheet (SDS) is not widely available; therefore, precautions should be based on data for structurally related compounds.

-

Hazard Identification: The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, is classified as a skin sensitizer (H317).[5] The related 3-amino-6-bromopyrazine-2-carboxylic acid is classified as causing serious eye damage.[4] It is prudent to assume the title compound may be a skin, eye, and respiratory irritant.

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Dispose of waste according to local, state, and federal regulations.

-

References

- Kolenko, P., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

- PubChem. (n.d.).

- PubChemLite. (n.d.).

- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Pathak, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Bioorganic & Medicinal Chemistry Letters. [Link]

- Jean, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Uchiyama, S., et al. (2021).

- Reich, H. (n.d.). 13C NMR Chemical Shifts.

- AZA Mid-Year Meeting. (n.d.).

- Havlicek, L., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.

- El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

- Jorda, R., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

- 1. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 3-Amino-6-bromopyrazine-2-carboxylic acid | 486424-37-7 [sigmaaldrich.com]

- 5. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. FCKeditor - Resources Browser [midyear.aza.org]

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-6-bromopyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-6-bromopyrazine-2-carboxamide, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causal relationships behind experimental choices and the principles of self-validating protocols. We will delve into a multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the molecular structure. This guide is designed to be a practical resource, providing not only the theoretical underpinnings of each technique but also detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of this compound

This compound (Figure 1) is a substituted pyrazine derivative with significant potential as a building block in the synthesis of novel bioactive molecules. The pyrazine ring system is a common scaffold in medicinal chemistry, and the strategic placement of the amino, bromo, and carboxamide functional groups on this particular molecule offers multiple points for chemical modification. This versatility makes it a valuable precursor for the development of new therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] Given its importance, the unambiguous confirmation of its structure is a critical first step in any research and development program.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

This guide will walk through a logical and efficient workflow for the complete structural characterization of this molecule, starting from its synthesis and culminating in the detailed analysis of its spectroscopic data.

Synthesis of this compound

While several synthetic routes to substituted pyrazines exist, a common and reliable method for the preparation of this compound involves the amidation of the corresponding methyl ester, methyl 3-amino-6-bromopyrazine-2-carboxylate.[2][3] This precursor can be synthesized from 3-aminopyrazine-2-carboxylic acid.[4][5]

Proposed Synthetic Protocol

The following two-step protocol is a robust method for obtaining the title compound.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Reflux the mixture for 48 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate

-

Dissolve methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) in methanol.

-

Add ammonium chloride (catalytic amount).

-

Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonium hydroxide.

-

Heat the reaction mixture in a sealed vessel under microwave irradiation at 130°C for 40 minutes.[5]

-

After cooling, the product will precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to afford this compound.

Mass Spectrometry: Confirming the Molecular Weight and Elemental Composition

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound and to gain insights into its elemental composition.

Expected Fragmentation Pattern

Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2).

The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of the carboxamide group: Cleavage of the C-C bond between the pyrazine ring and the carboxamide group would result in a fragment ion corresponding to the 3-amino-6-bromopyrazine radical cation.

-

Loss of bromine: Cleavage of the C-Br bond would lead to a fragment ion corresponding to the 3-aminopyrazine-2-carboxamide cation.

-

Decarbonylation: Loss of a neutral carbon monoxide molecule from fragments containing the carbonyl group is a common fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation

The following table summarizes the expected m/z values for the key ions.

| Ion | Formula | Predicted m/z | Notes |

| [M+H]+ | C5H6BrN4O+ | 216.97, 218.97 | Molecular ion with characteristic 1:1 bromine isotope pattern. |

| [M+Na]+ | C5H5BrN4ONa+ | 238.95, 240.95 | Sodium adduct, also showing the bromine isotope pattern. |

| [M-NH2+H]+ | C5H4BrN3O+ | 200.96, 202.96 | Loss of the amino group from the carboxamide. |

| [M-CONH2+H]+ | C4H4BrN3+ | 172.96, 174.96 | Loss of the carboxamide group. |

| [M-Br]+ | C5H5N4O+ | 137.05 | Loss of the bromine atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful and rapid technique for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the C-N and C-Br bonds, as well as vibrations from the pyrazine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Data Interpretation

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Amine (N-H) | Stretching | 3400 - 3300 (two bands for primary amine) |

| Amide (N-H) | Stretching | 3350 - 3180 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | 1640 - 1550 |

| Pyrazine Ring | C=N and C=C Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-Br | Stretching | 650 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR Spectroscopy

The 1H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected 1H NMR Signals:

-

Pyrazine Proton (H-5): A singlet in the aromatic region (δ 8.0-8.5 ppm). The exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen and bromine atoms.

-

Amine Protons (-NH2): A broad singlet (δ 7.0-7.5 ppm). The chemical shift and peak shape can be affected by solvent and concentration.

-

Amide Protons (-CONH2): Two broad singlets (δ 7.5-8.5 ppm), representing the two non-equivalent amide protons. Their chemical shifts can also be solvent-dependent.

13C NMR Spectroscopy

The 13C NMR spectrum will show the number of chemically non-equivalent carbon atoms in the molecule.

Expected 13C NMR Signals:

-

Pyrazine Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. Their chemical shifts will be in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C-6) will be significantly shielded compared to the others. The carbon attached to the amino group (C-3) will be deshielded, while the carbon attached to the carboxamide group (C-2) will also be deshielded.

-

Carboxamide Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons. In this molecule, no significant H-H couplings are expected.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom. This will definitively assign the protonated carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons over two or three bonds. This is the key experiment for connecting the different fragments of the molecule. For example, the pyrazine proton (H-5) should show correlations to the carbons of the pyrazine ring (C-3, C-6, and C-2). The amide protons should show correlations to the carbonyl carbon and the C-2 of the pyrazine ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

Caption: Workflow for NMR-based structure elucidation.

Summary of Spectroscopic Data

The following table summarizes the expected and literature-derived spectroscopic data for this compound and its close analogs.

| Technique | Parameter | Expected/Analogous Value | Reference |

| Mass Spec. | [M+H]+ | 216.97, 218.97 | Predicted |

| IR | ν(N-H) | 3400-3180 cm-1 | [4] |

| IR | ν(C=O) | 1684-1641 cm-1 | [4] |

| 1H NMR | Pyrazine H-5 | ~8.0 ppm (singlet) | [4] |

| 1H NMR | -NH2 | ~7.5 ppm (broad singlet) | [4] |

| 1H NMR | -CONH2 | ~8.0-8.5 ppm (two broad singlets) | [6] |

| 13C NMR | Pyrazine Carbons | 120-160 ppm | Predicted |

| 13C NMR | Carbonyl Carbon | 165-170 ppm | [4] |

Conclusion

The structural elucidation of this compound is a critical step in its application in drug discovery and materials science. By following a systematic approach that integrates synthesis with a suite of powerful analytical techniques—Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR—a researcher can unequivocally confirm the identity and purity of this important synthetic intermediate. The causality-driven workflow and self-validating protocols outlined in this guide provide a robust framework for achieving this goal with confidence and efficiency.

References

- Wiley-VCH. (2007). Supporting Information.

- MDPI. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(16), 4995.

- Kralova, K., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2541.

- PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate.

- PubChemLite. This compound (C5H5BrN4O).

- AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- PubChemLite. Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2).

- CP Lab Chemicals. This compound, min 97%, 1 gram.

- PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5894.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Opotek. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectroscopy.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CASPRE [caspre.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide CAS Number: 17890-77-6

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document synthesizes core chemical data, proven applications, and practical protocols to facilitate its effective use in research and development.

This compound is a versatile organic compound distinguished by its pyrazine core, which is functionalized with an amine, a bromine atom, and a carboxamide group.[1] This specific arrangement of functional groups makes it a highly valuable intermediate for introducing the aminopyrazine moiety into larger, more complex molecules. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the synthesis of diverse molecular libraries.

Its role as a foundational scaffold is critical in medicinal chemistry, where the pyrazine ring system is a well-established pharmacophore found in numerous therapeutic agents. The compound's structure allows for precise modifications that can tune biological activity and pharmacokinetic properties.[1]

Chemical Structure

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 3-amino-6-bromopyrazine-2-carboxylate is a stable, commercially available precursor. [2]Using an ester provides a good balance of reactivity and stability compared to a more reactive acid chloride.

-

Reagent: An aqueous or methanolic solution of ammonia is a straightforward and effective nucleophile for converting the ester to the primary amide.

-

Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. The choice of solvent (e.g., methanol) is critical for ensuring the solubility of both the starting material and the ammonia.

Part 3: Applications in Research and Development

The utility of this compound spans multiple scientific domains, primarily driven by its proven value as a versatile synthetic intermediate.

Pharmaceutical Development

This compound is a cornerstone for building libraries of potential drug candidates. Its derivatives have shown significant promise in oncology and immunology.

-

Oncology and Kinase Inhibition: The 3-aminopyrazine scaffold is a privileged structure for targeting ATP-binding sites in protein kinases. Derivatives of 3-aminopyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [3][4]In this context, the aminopyrazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone, while substituents installed via the bromine handle explore specificity pockets.

-

Anti-inflammatory Agents: The compound serves as a starting point for developing novel anti-inflammatory drugs. [1]* Antimicrobial Research: Structurally related N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for antimycobacterial, antibacterial, and antifungal properties, demonstrating the scaffold's broad biological potential. [5]

Caption: Logical flow from core scaffold to a targeted drug candidate.

Agrochemical Chemistry

In agriculture, the compound is used to formulate novel pesticides and herbicides. [1]The bromopyrazine structure can enhance the metabolic stability and efficacy of the final active ingredient, leading to more potent and durable solutions for crop protection. [1]

Analytical Chemistry

Due to its stable, crystalline nature and high purity, this compound is also employed as a reference standard in analytical methods. [1]This is crucial for the accurate quantification and characterization of related compounds in complex matrices, such as during process development or quality control.

Part 4: Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the safe handling of the compound and its use in a representative synthetic transformation.

Protocol 1: Safety, Handling, and Storage

Trustworthiness in experimental science begins with safety. The handling of any chemical reagent requires adherence to established safety protocols to ensure personnel safety and data integrity.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles. [6]2. Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. [6]3. Dispensing: Use a spatula to handle the powder. Avoid creating dust. For quantitative transfers, weigh the material in a tared, enclosed container (e.g., a vial).

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions. [6]5. Storage: Store the compound in its original, tightly sealed container at room temperature (2-8°C for long-term storage is also recommended). [1][6]For sensitive applications requiring anhydrous conditions, storing under an inert atmosphere (e.g., Argon) is advisable to prevent moisture absorption. [7]6. Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal. [6][8]Dispose of the chemical waste in accordance with local, state, and federal regulations.

Protocol 2: Representative Suzuki Cross-Coupling Reaction

This protocol demonstrates the utility of this compound as a substrate for creating carbon-carbon bonds, a cornerstone of modern medicinal chemistry. This reaction couples an aryl boronic acid to the pyrazine core.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Atmosphere Control: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as palladium catalysts can be deactivated by oxygen.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The solvent choice is crucial for dissolving both organic and inorganic reagents.

-

Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product using column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

Conclusion

This compound (CAS: 17890-77-6) is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, versatile reactivity, and proven applicability as a scaffold for high-value molecules in medicine and agriculture make it an indispensable component of the modern chemist's toolbox. This guide provides the foundational knowledge and practical insights required to leverage its full potential in discovering the next generation of therapeutic and agrochemical solutions.

References

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/3-amino-6-bromopyrazine-2-carboxamide]

- This compound, min 97%, 1 gram - HBARSCI. [URL: https://www.hbarsci.com/products/3-amino-6-bromopyrazine-2-carboxamide-min-97-1-gram]

- This compound - Vibrant Pharma Inc. [URL: https://vibrantpharma.com/product/3-amino-6-bromopyrazine-2-carboxamide/]

- Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752834]

- 6966-01-4 | Methyl 3-amino-6-bromopyrazine-2-carboxylate - ChemScene. [URL: https://www.chemscene.

- Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00025]

- Methyl 3-amino-6-bromopyrazine-2-carboxylate - AZA Mid-Year Meeting. [URL: https://www.azamidyearmeeting.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-repository-service/sds/1.10091.2500/none/none/486424-37-7/none/EN]

- 3-Amino-6-bromopyrazine-2-carboxylic Acid - Pipzine Chemicals. [URL: https://www.pipzine-chemicals.com/3-amino-6-bromopyrazine-2-carboxylic-acid/]

- 3-Amino-6-bromopyrazine-2-carbonitrile | 17231-51-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f9987]

- This compound SDS - Sdsmanager. [URL: https://sdsmanager.com/hr-hr/sds/3-amino-6-bromopyrazine-2-carboxamide-100000021610]

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11596705/]

- 6-Bromo-3-hydroxypyrazine-2-carboxamide - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR919629_msds.pdf]

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/143]

- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents. [URL: https://patents.google.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Facile-Synthesis-of-N-(4-Bromo-3-methylphenyl)pyra-Ali-Khan/b8116345e69e9c93f0b213b246a47a1f5973b062]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Amino-6-bromopyrazine-2-carboxamide molecular weight

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key organic building block. It delves into its core physicochemical properties, its critical role as a versatile intermediate in pharmaceutical and agrochemical research, and practical considerations for its handling, synthesis, and analysis. The information is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deeper understanding for researchers and developers.

Section 1: Core Molecular Profile

This compound is a heterocyclic organic compound whose structure is foundational for further chemical synthesis. Its unique arrangement of a pyrazine ring substituted with amino, bromo, and carboxamide functional groups makes it a valuable scaffold in medicinal and agricultural chemistry.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 217.03 g/mol | [1][2][3] |

| Molecular Formula | C₅H₅BrN₄O | [1][2][3] |

| CAS Number | 17890-77-6 | [2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 216 °C | [1] |

| Purity | Typically ≥97% | [2][3] |

| MDL Number | MFCD13689185 |[1] |

Storage and Handling: The compound should be stored at room temperature.[1][3] Due to its chemical nature, it is often supplied under an inert argon atmosphere to prevent degradation.[2]

Section 2: The Scientific Rationale: Applications in Research and Development

The utility of this compound stems from its functionality as a versatile chemical intermediate.[1] The pyrazine core is a common motif in biologically active molecules, and the compound's functional groups (amino, bromo, carboxamide) serve as reactive handles for building more complex molecular architectures.

Pharmaceutical Synthesis

This compound is a cornerstone in the synthesis of novel therapeutic agents.[1] Its structure allows for modifications that can enhance biological activity, making it a key player in drug design.[1]

-

Oncology: The 3-aminopyrazine-2-carboxamide scaffold is integral to the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a promising class of targeted cancer therapies.[4][5] Research has demonstrated that derivatives can block FGFR activation and downstream signaling pathways, showing potent antitumor activity in cancer cells with FGFR abnormalities.[4][5]

-

Anti-inflammatory and Antimycobacterial Agents: The compound serves as a starting material for creating new anti-inflammatory drugs.[1] Furthermore, derivatives have been synthesized and evaluated for their antimycobacterial properties, with some showing significant activity against Mycobacterium tuberculosis.[6]

Caption: Role as a versatile chemical scaffold in R&D.

Agrochemical Formulations

Beyond pharmaceuticals, this compound is explored in agricultural chemistry for the development of novel pesticides and herbicides.[1] The presence of the bromine atom in its structure can be particularly advantageous, as it often enhances the stability and efficacy of the final agrochemical product.[1]

Advanced Applications

-

Material Science: Researchers are investigating its potential in creating new materials with specific electronic and optical properties, which could be useful for developing advanced sensors and devices.[1]

-

Biochemical Research: It is used as a tool to study enzyme interactions and metabolic pathways, aiding in the fundamental understanding of biological processes and disease mechanisms.[1]

-

Analytical Chemistry: In a laboratory setting, it can serve as a reference standard for the accurate quantification and characterization of related compounds in various analytical methods.[1]

Section 3: Experimental Protocols and Methodologies

A self-validating experimental approach is crucial when working with high-purity intermediates. The following protocols incorporate checkpoints and rationale to ensure reproducibility and accuracy.

Secure Handling and Storage Protocol

Proper handling is the first step in maintaining the integrity of the compound.

-

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage. Confirm the product identity against the certificate of analysis (CoA).

-

Inert Atmosphere Transfer: If the compound is to be used in portions, conduct transfers inside a glovebox or under a stream of inert gas (e.g., Argon) to minimize exposure to air and moisture. This is critical as the compound is often stored under Argon.[2]

-

Weighing: Use a calibrated analytical balance. Weigh the desired amount quickly and efficiently to reduce time exposed to the ambient atmosphere.

-

Storage: Immediately after use, tightly reseal the container, purge with Argon if possible, and store at room temperature away from light and moisture.[1][3]

Conceptual Synthetic Workflow: Derivative Synthesis

Direct acylation of this compound can be challenging due to the low nucleophilicity of the 3-amino group.[6] Therefore, a common and more effective strategy involves using the corresponding methyl ester, Methyl 3-amino-6-bromopyrazine-2-carboxylate, as the starting material for building more complex derivatives.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The 3-Amino-6-bromopyrazine-2-carboxamide Scaffold: A Privileged Core for Targeted Therapeutics

Abstract

The 3-amino-6-bromopyrazine-2-carboxamide core is a heterocyclic motif of significant interest in contemporary medicinal chemistry. While the parent molecule is primarily a synthetic intermediate, its structural framework serves as a versatile scaffold for the development of highly potent and selective modulators of critical biological targets. This technical guide delves into the mechanistic underpinnings of two major classes of therapeutics derived from this core: Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology and novel antimicrobial agents. By examining the structure-activity relationships, target engagement, and key experimental validation protocols, we illuminate the causality behind the successful evolution of this scaffold from a simple building block to a cornerstone of targeted drug discovery.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The 3-aminopyrazine-2-carboxamide structure has emerged as one such scaffold. Its inherent properties—a rigid heterocyclic core, strategically positioned hydrogen bond donors and acceptors, and sites amenable to synthetic modification—make it an ideal starting point for designing targeted inhibitors.

Initially recognized for its utility as a reactive intermediate in pharmaceutical and agrochemical synthesis, the true potential of this pyrazine core has been unlocked through its elaboration into derivatives targeting complex disease states.[1][2] This guide will provide an in-depth exploration of the mechanism of action for two prominent classes of these derivatives, demonstrating how rational drug design has transformed this humble building block into sophisticated therapeutic candidates.

Mechanism of Action in Oncology: Targeting the FGFR Signaling Axis

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a known driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1][3][4] Consequently, FGFRs have become a critical target for anticancer therapy.[5][6] Derivatives of 3-amino-pyrazine-2-carboxamide have been intelligently designed as potent, ATP-competitive inhibitors of FGFR kinases.[6][7]

The FGFR Signaling Pathway and Its Role in Cancer

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of an FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[3][4] Genetic alterations such as FGFR gene amplification, mutations, or chromosomal translocations can lead to constitutive activation of this pathway, fueling oncogenesis.[1]

Caption: The FGFR signaling pathway and the site of action for 3-aminopyrazine-2-carboxamide derivatives.

Molecular Mechanism: Hinge Binding and ATP Competition

The design of these FGFR inhibitors is a prime example of "scaffold hopping," where the core of a known inhibitor is replaced with a novel chemical entity that retains key binding interactions. Many potent FGFR inhibitors, such as BGJ398, utilize a pyrimidine core to form crucial hydrogen bonds with the "hinge region" of the FGFR kinase domain's ATP-binding pocket.[6]

Derivatives based on the 3-amino-pyrazine-2-carboxamide scaffold were designed to mimic this interaction. The 3-amino group and the adjacent pyrazine nitrogen act as a hydrogen bond donor and acceptor, respectively, effectively engaging with the backbone of the hinge region residues.[6] This binding orientation positions the rest of the molecule to occupy the ATP-binding site, sterically preventing the binding of ATP and thereby inhibiting the kinase's phosphotransferase activity. Further modifications at the 6-bromo position and the carboxamide nitrogen allow for the exploration of deeper hydrophobic pockets within the active site, enhancing both potency and selectivity.[6][8]

Quantitative Analysis of FGFR Inhibition

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit 50% of the target enzyme's activity.

| Compound ID | Target | IC₅₀ (nM) | Reference Cell Lines |

| 18i | FGFR1 | 26.69 | NCI-H520 |

| 18i | FGFR2 | 1.88 | SNU-16 |

| 18i | FGFR3 | 3.02 | KMS-11 |

| 18i | FGFR4 | 2.34 | SW-780 |

| Table based on data from Zheng, J. et al. (2024).[6] |

Experimental Protocol: In Vitro FGFR Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ of a test compound against an FGFR kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10]

I. Materials:

-

Recombinant FGFR1 enzyme (e.g., Promega, #V2991)

-

FGFR1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]

-

Substrate (e.g., Poly(E,Y) peptide)

-

ATP solution

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

-

White, opaque 96-well plates

II. Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

-

Kinase Reaction Setup: Prepare a master mix containing FGFR1 kinase and substrate in Kinase Buffer. Add 10 µL of this mix to each well.

-

Initiate Reaction: Prepare a 2X ATP solution in Kinase Buffer. Add 10 µL to each well to start the reaction. The final reaction volume is 20 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

-

Data Acquisition: Read the luminescence of each well using a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action in Infectious Diseases: Novel Antimicrobial Agents

The 3-aminopyrazine-2-carboxamide scaffold has also been exploited to generate derivatives with potent antimicrobial, particularly antimycobacterial, activity.[11][12][13] These compounds offer novel mechanisms of action, a critical feature in the fight against drug-resistant pathogens like Mycobacterium tuberculosis.

Target I: Prolyl-tRNA Synthetase (ProRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis.[12][14] Because differences exist between prokaryotic and eukaryotic aaRS enzymes, they represent attractive targets for selective antimicrobial agents.[12]

Molecular Mechanism: Derivatives of 3-aminopyrazine-2-carboxamide have been designed as adenosine-mimicking inhibitors of Prolyl-tRNA Synthetase (ProRS).[12] These compounds are designed to bind to the ATP-binding site of the enzyme. The pyrazine core mimics the adenine of ATP, forming key interactions within the active site. This competitive inhibition prevents the formation of the prolyl-adenylate intermediate, thereby halting protein synthesis and leading to bacterial cell death.[12][14][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor | Cells | MDPI [mdpi.com]

- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide in Modern Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-amino-6-bromopyrazine-2-carboxamide as a pivotal starting material. We will delve into its chemical properties, core synthetic applications, and provide field-proven insights into reaction mechanisms and protocol design, moving beyond simple procedural lists to explain the causality behind experimental choices.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for targeting a range of biological entities, particularly protein kinases.[2] this compound has emerged as a particularly valuable building block. Its trifunctional nature—an amine, a bromine atom, and a carboxamide—offers orthogonal chemical handles for systematic and diverse molecular elaboration. The bromine atom at the 6-position is strategically positioned for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl substituents to build molecular complexity and modulate pharmacological activity.[3][4] This guide will focus on the practical application of this reagent in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

Physicochemical Data

The key properties of this compound and its common precursors are summarized below. This data is critical for reaction setup, solubility considerations, and product characterization.

| Property | This compound | 3-Amino-6-bromopyrazine-2-carboxylic Acid | Methyl 3-Amino-6-bromopyrazine-2-carboxylate |

| CAS Number | 17890-77-6[5] | 486424-37-7[6] | 6966-01-4[7] |

| Molecular Formula | C₅H₅BrN₄O[5] | C₅H₄BrN₃O₂[6] | C₆H₆BrN₃O₂[8] |

| Molecular Weight | 217.03 g/mol [5] | 218.01 g/mol [6] | 232.04 g/mol [7] |

| Appearance | White to off-white or yellow powder/crystal[5] | Solid powder[9] | Data not specified |

| Melting Point | 216 °C[5] | Data not specified | Data not specified |

| Solubility | Limited solubility in water, soluble in some polar organic solvents like DMSO and DMF.[9] | Limited solubility in water, depends on pH.[9] | Data not specified |

Spectroscopic Characterization (Expected)

While specific spectra depend on the acquisition conditions, the following are expected features for this compound:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would typically show a singlet for the pyrazine proton, distinct broad singlets for the amino (-NH₂) protons, and two separate broad singlets for the primary amide (-CONH₂) protons.

-

¹³C NMR: The spectrum would display five distinct carbon signals. The carbons bearing the bromine and the carboxamide group would be significantly deshielded. The chemical shifts provide a fingerprint of the pyrazine core substitution pattern.[4][10]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino and amide groups (typically in the 3200-3400 cm⁻¹ region) and a strong carbonyl (C=O) stretch for the amide group around 1650-1680 cm⁻¹.[7]

Safety & Handling

As with any laboratory chemical, proper handling is paramount. A Safety Data Sheet (SDS) should always be consulted before use.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage under an inert atmosphere (e.g., Argon).[14]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 6-position of this compound is the primary site for synthetic diversification via palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors.[15][16]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for creating carbon-carbon bonds between an organoboron species and an organic halide.[3][17] In the context of our starting material, it is used to introduce a vast array of aryl and heteroaryl groups, which are crucial for modulating interactions with biological targets, such as the hinge region of a kinase.[2]

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The choice of catalyst, ligand, and base directly influences the efficiency of each step.

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[18]

While many protocols perform the Suzuki coupling on the corresponding carboxylic acid or ester followed by amidation, a direct coupling on the carboxamide is feasible. The following is a representative, field-proven protocol adapted from procedures for similar heteroaryl halides.[16]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

Procedure:

-

To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.

-

Add the palladium catalyst and any additional ligands under the inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring. Typical conditions range from 80 °C to 120 °C. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-aminopyrazine-2-carboxamide.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[19] This reaction allows for the coupling of the bromopyrazine core with a wide variety of primary and secondary amines, providing access to a diverse chemical space of N-substituted derivatives.[20][21]

The mechanism mirrors other palladium-catalyzed cross-couplings but with key differences in the nucleophilic partner.

-

Oxidative Addition: Pd(0) adds to the C-Br bond, forming the Py-Pd(II)-Br intermediate.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.[22] The choice of a bulky phosphine ligand on the palladium is critical to facilitate both this step and the final reductive elimination.

-

Reductive Elimination: The C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.[22]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) (1-3 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.5 - 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under a robust stream of inert gas, charge a dry reaction vessel with the palladium pre-catalyst, the base, and this compound.

-

Add the anhydrous, degassed solvent, followed by the amine coupling partner.

-

Seal the vessel and heat with vigorous stirring. Temperatures typically range from 80 °C to 110 °C. Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography to isolate the desired N-substituted product.

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed starting material in modern synthetic chemistry. Its strategically placed functional groups provide a robust platform for generating vast libraries of complex molecules through reliable and high-yielding palladium-catalyzed cross-coupling reactions. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig reactions on this core makes it an indispensable tool for medicinal chemists, particularly in the rapid exploration of structure-activity relationships (SAR) for kinase inhibitors and other therapeutic targets. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain at the forefront of innovation in drug discovery.

References

- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4288-4291.

- Chen, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[16][23][24]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868593.

- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031.

- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

- Ansari, M. F., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229434.

- TCI EUROPE N.V. (n.d.). This compound SDS.

- Pipzine Chemicals. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic Acid.

- Various Authors. (2022). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.

- Maiti, D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2576–2579.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid.

- PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate.

- Wang, D. (2013). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.

- Various Authors. (2025). Palladium‐catalyzed C−N coupling reactions. ResearchGate.

- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.

- DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(40), 9591-9592.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Various Authors. (2025). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. ResearchGate.

- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

- Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 54(43), 12641-12644.

- Bouz, G., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(21), 5048.

Sources

- 1. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. calpaclab.com [calpaclab.com]

- 15. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

The Pyrazine Carboxamide Core: A Privileged Scaffold in Drug Discovery — An In-depth Technical Guide on the Biological Potential of 3-Amino-6-bromopyrazine-2-carboxamide

Introduction: The Emergence of Pyrazine Carboxamides as a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 3-aminopyrazine-2-carboxamide core represents one such scaffold, demonstrating remarkable versatility in the development of therapeutic agents across diverse disease areas. This technical guide delves into the biological significance of this core, with a specific focus on the derivative 3-Amino-6-bromopyrazine-2-carboxamide. While this specific molecule often serves as a key building block in the synthesis of more complex compounds[1][2], its structural features provide a valuable starting point for understanding the broader therapeutic potential of this chemical class. This guide will explore the known biological activities of structurally related analogues, hypothesize the role of the bromine substitution, and provide detailed experimental frameworks for researchers, scientists, and drug development professionals seeking to exploit this promising scaffold.

Part 1: The Antiviral Paradigm: Lessons from Favipiravir

The most prominent and clinically successful derivative of the pyrazine carboxamide core is Favipiravir (also known as T-705 or 6-fluoro-3-hydroxy-2-pyrazinecarboxamide). Initially developed for its potent anti-influenza activity, Favipiravir has demonstrated a broad spectrum of activity against various RNA viruses[3][4][5]. Its mechanism of action provides a foundational understanding of how the pyrazine carboxamide scaffold can be leveraged for antiviral drug design.

Mechanism of Action: A Pro-drug Approach to Viral RNA Polymerase Inhibition

Favipiravir is a pro-drug that, once inside the cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[3][5][6]. This transformation is a critical step in its antiviral activity and proceeds through the cellular enzymatic machinery. The resulting favipiravir-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses[4][7]. The conservation of the catalytic domain of RdRp across different viral families is the basis for Favipiravir's broad-spectrum activity[3][5].

The following workflow illustrates the intracellular activation and mechanism of action of Favipiravir:

Caption: Intracellular activation and target of Favipiravir.

Experimental Protocol: In Vitro Antiviral Plaque Reduction Assay

To assess the antiviral efficacy of novel 3-aminopyrazine-2-carboxamide derivatives, a plaque reduction assay is a standard and robust method.

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against a specific virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line)

-

96-well cell culture plates

-

Test compound (e.g., a derivative of this compound)

-

Virus stock of known titer (e.g., Influenza A virus)

-

Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

-

Trypsin-EDTA

-

Avicel or other overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

-

Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted test compound to the respective wells. Include a virus-only control and a cell-only control.

-